1H-Pyrrolo[2,1,5-CD]pyrrolizine
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Overview
Description
1H-Pyrrolo[2,1,5-CD]pyrrolizine is a nitrogen-containing heterocyclic compound. Heterocycles are cyclic compounds that have at least one different element than carbon, such as sulfur, oxygen, or nitrogen. This compound is part of a broader class of pyrrole and pyrrolidine analogs, which have been extensively studied for their diverse biological and medicinal importance .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,1,5-CD]pyrrolizine can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . This reaction is typically carried out under mild conditions and yields highly functionalized derivatives. Industrial production methods often involve similar cycloaddition reactions, but on a larger scale and with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1H-Pyrrolo[2,1,5-CD]pyrrolizine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,1,5-CD]pyrrolizine-2,3-dione, while reduction can produce dihydro-1H-pyrrolo[2,1,5-CD]pyrrolizine .
Scientific Research Applications
1H-Pyrrolo[2,1,5-CD]pyrrolizine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its anticancer and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,1,5-CD]pyrrolizine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling and regulation. This inhibition can lead to the suppression of cancer cell proliferation and inflammation .
Comparison with Similar Compounds
1H-Pyrrolo[2,1,5-CD]pyrrolizine is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Pyrrolopyrazine: Known for its antimicrobial and antiviral activities.
Pyrrolo[1,2-a]indole: Used in drug discovery for its anticancer properties.
Pyrrolidine: Widely used in medicinal chemistry for the development of new drugs.
These compounds share some structural similarities but differ in their specific applications and biological activities.
Properties
IUPAC Name |
10-azatricyclo[5.2.1.04,10]deca-1,3,5,7-tetraene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N/c1-2-8-5-6-9-4-3-7(1)10(8)9/h1-5H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMWYUPMZLHXBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C2C=CC3=CC=C1N23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666080 |
Source
|
Record name | 1H-Pyrrolo[2,1,5-cd]pyrrolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60666080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174450-83-0 |
Source
|
Record name | 1H-Pyrrolo[2,1,5-cd]pyrrolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60666080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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